REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C([Li])CCC.[O:11]1[CH:15]=[C:14]([CH:16]=[O:17])[N:13]=[CH:12]1>C1COCC1>[O:1]1[CH:5]=[C:4]([CH:16]([C:14]2[N:13]=[CH:12][O:11][CH:15]=2)[OH:17])[N:3]=[CH:2]1
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O1C=NC(=C1)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at −78° C. for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with sat NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a silica gel column (100% CH2Cl2 to 10% MeOH in CH2Cl2)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC(=C1)C(O)C=1N=COC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 354 mg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |